(-)-Epicatechin gallate

Vue d'ensemble

Description

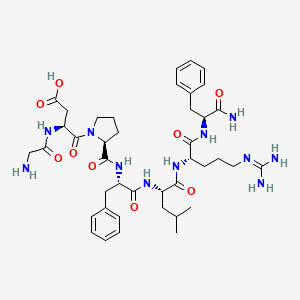

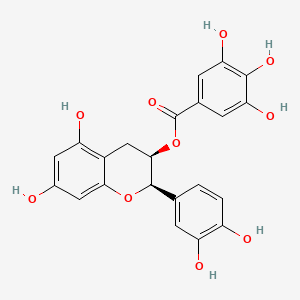

Molecular Structure Analysis

The molecular structure of ECG is complex and involves multiple functional groups. It is a flavan-3-ol containing a benzopyran-3,5,7-triol linked to a 3,4,5-hydroxyphenyl moiety . The interaction between ECG and other molecules can be studied using molecular docking and molecular dynamics simulation .Chemical Reactions Analysis

The chemical stability of ECG can be influenced by various factors such as temperature and relative humidity. Two major reactions that occur in ECG solid-state degradation are epimerization and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of ECG can be influenced by storage conditions. For example, the stability of amorphous ECG can be affected by storage temperature and relative humidity conditions .Applications De Recherche Scientifique

Molecular Mechanisms and Therapeutic Effects

(−)-Epicatechin gallate has been identified as a potent polyphenol with significant biological effects across different diseases, including cardiovascular disease, cancer, stroke, neurodegenerative diseases, and diabetes. Its therapeutic potential is attributed to its antioxidant properties and ability to modulate cell signaling pathways, such as the MAP kinase pathway, which plays a crucial role in cell proliferation and is often associated with malignancies. This makes (−)-Epicatechin gallate a promising agent for disease prevention and as an adjunct in chemotherapy and radiation therapy to improve outcomes (Shay et al., 2015).

Anticancer Properties

(−)-Epicatechin gallate has demonstrated anticancer properties through its ability to cause oxidative degradation of cellular DNA, a process that is enhanced in the presence of transition metal ions such as copper. This action supports the hypothesis that plant-derived polyphenols, including (−)-Epicatechin gallate, exert a prooxidant activity, contributing to their documented anticancer effects (Farhan et al., 2016).

Neuroprotective Effects

Research has shown that (−)-Epicatechin gallate encapsulated by bovine milk-derived exosomes enhances neuroprotective effects against Parkinson's disease through antiapoptosis and antimitophagy mechanisms. This innovative delivery system demonstrates enhanced neuroprotective effects compared to free (−)-Epicatechin gallate, highlighting its potential in treating neurodegenerative diseases (Luo et al., 2021).

Role in Aging and Muscle Health

Dietary supplementation with (−)-Epicatechin has been found to improve survival and delay skeletal muscle degeneration in aged mice. This suggests that (−)-Epicatechin, and by extension, its gallate derivative, could have significant antiaging effects, including increasing survival rates and attenuating aging-related deterioration of skeletal muscles (Si et al., 2018).

Mécanisme D'action

Target of Action

(-)-Epicatechin gallate (ECG) is a type of catechin, which is a natural phenol and antioxidant. It is a constituent of green tea . ECG’s primary targets include various proteins and enzymes in the body. For instance, it has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation .

Mode of Action

ECG interacts with its targets in a number of ways. One of the key interactions is with EGFR. ECG has been shown to inhibit the phosphorylation of EGFR, thereby suppressing its activation . This interaction results in a decrease in the level of phosphorylated EGFR, leading to a reduction in cell growth and proliferation .

Biochemical Pathways

ECG affects several biochemical pathways. It has been shown to reduce the activation of the WNT pathway, which is involved in regulating cell growth and differentiation . ECG reduces the expression of WNT3a, cysteine-rich domain frizzled (FZ)1 and FZ8, and both cytosolic and nuclear β-catenin expression . It also affects the noncanonical β-catenin–independent signaling pathways, reducing the activation of the NMDA receptor subtype NR2B (pNR2B), pPKC, and cAMP response element-binding protein (pCREB) expressions .

Pharmacokinetics

The pharmacokinetics of ECG involves its absorption, distribution, metabolism, and excretion (ADME). In general, catechins like ECG are known to have low oral bioavailability due to their rapid metabolism and excretion

Result of Action

The action of ECG leads to several molecular and cellular effects. Its interaction with EGFR leads to a decrease in cell growth and proliferation . By affecting the WNT pathway and other biochemical pathways, ECG can influence cell differentiation and other cellular processes .

Action Environment

The action, efficacy, and stability of ECG can be influenced by various environmental factors. For instance, the presence of other compounds can affect the stability and activity of ECG. In a study, it was found that the presence of superoxide dismutase in the culture medium stabilized ECG and potentiated its activity in inhibiting cell growth

Analyse Biochimique

Biochemical Properties

(-)-Epicatechin gallate interacts with various biomolecules in the body. It has been shown to bind to proteins, lipids, and DNA, affecting their structure and function . For instance, it can inhibit certain enzymes, such as those involved in the inflammatory response, thereby reducing inflammation .

Cellular Effects

This compound has a wide range of effects on cells. It can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of cancer cells by affecting the signaling pathways that regulate cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to biomolecules and altering their activity. It can inhibit enzymes, interact with cell signaling molecules, and affect gene expression . Its antioxidant properties also play a role in its mechanism of action, as it can neutralize harmful free radicals in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under certain conditions, but can degrade when exposed to light or heat . Long-term studies have shown that it can have lasting effects on cellular function, such as reducing inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Low doses can have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . High doses can have adverse effects, such as causing liver damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can affect the metabolism of lipids, proteins, and carbohydrates . It can also interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues by various mechanisms. It can bind to transport proteins, which carry it to different parts of the cell . It can also accumulate in certain areas of the cell, such as the mitochondria .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell, such as the mitochondria, where it can exert its antioxidant effects .

Propriétés

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925231 | |

| Record name | Epicatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1257-08-5 | |

| Record name | Epicatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epicatechin-3-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92587OVD8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 - 258 °C | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

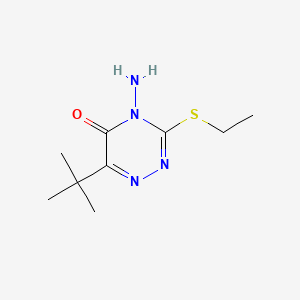

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.